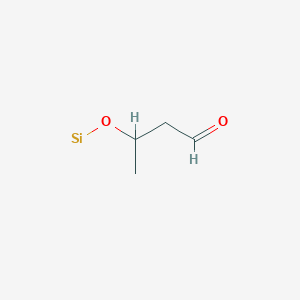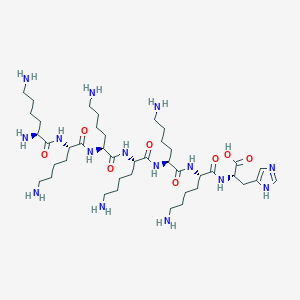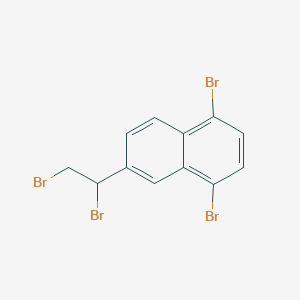
1-(Dimethoxyphosphoryl)ethenyl (2-chlorophenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dimethoxyphosphoryl)ethenyl (2-chlorophenoxy)acetate is an organic compound with a complex structure that includes a dimethoxyphosphoryl group, an ethenyl group, and a 2-chlorophenoxyacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dimethoxyphosphoryl)ethenyl (2-chlorophenoxy)acetate typically involves the reaction of dimethyl phosphite with an appropriate chlorophenoxyacetate derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like acetonitrile. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 1-(Dimethoxyphosphoryl)ethenyl (2-chlorophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols.
Major Products Formed:
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted phenoxyacetates.
Scientific Research Applications
1-(Dimethoxyphosphoryl)ethenyl (2-chlorophenoxy)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphonate esters.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Dimethoxyphosphoryl)ethenyl (2-chlorophenoxy)acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, disrupting metabolic pathways. The dimethoxyphosphoryl group is particularly important for its binding affinity to these targets, leading to the desired biological effects .
Comparison with Similar Compounds
- 1-(Dimethoxyphosphoryl)ethenyl (4-chlorophenoxy)acetate
- (1S)-1-(Dimethoxyphosphoryl)ethyl (2,4-dichlorophenoxy)acetate
- Trimethyl phosphonoacetate
Comparison: 1-(Dimethoxyphosphoryl)ethenyl (2-chlorophenoxy)acetate is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it a valuable compound for targeted applications .
Properties
CAS No. |
916905-93-6 |
|---|---|
Molecular Formula |
C12H14ClO6P |
Molecular Weight |
320.66 g/mol |
IUPAC Name |
1-dimethoxyphosphorylethenyl 2-(2-chlorophenoxy)acetate |
InChI |
InChI=1S/C12H14ClO6P/c1-9(20(15,16-2)17-3)19-12(14)8-18-11-7-5-4-6-10(11)13/h4-7H,1,8H2,2-3H3 |
InChI Key |
ZNJYHJZXXRSBQL-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C(=C)OC(=O)COC1=CC=CC=C1Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Ethoxythieno[3,2-b]pyridin-7(4H)-one](/img/structure/B14189055.png)
![3-Benzamido-N-[4-(furan-3-yl)-2,6-dimethylphenyl]benzamide](/img/structure/B14189060.png)

![1-Benzyl-2-[2-(benzyloxy)phenyl]-1H-benzimidazole](/img/structure/B14189077.png)

![Cyclopropyl{4-[(2,6-dimethylphenyl)methyl]piperazin-1-yl}methanone](/img/structure/B14189084.png)
![Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-(trifluoromethyl)-](/img/structure/B14189092.png)
![phenyl(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B14189104.png)

![2-[6-(Thiophen-2-yl)hex-3-ene-1,5-diyn-1-yl]aniline](/img/structure/B14189115.png)
![Morpholine, 4-[2-(4-chlorophenyl)-2-[4-(1H-pyrazol-4-yl)phenyl]ethyl]-](/img/structure/B14189121.png)
![Ethyl 3-[(2-amino-4,5-dichlorophenyl)ethynyl]benzoate](/img/structure/B14189128.png)
![N,N-Dimethyl-4-[4-(3-methyloxetan-3-yl)phenyl]butan-1-amine](/img/structure/B14189131.png)
